(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
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Overview
Description
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a heterocyclic organic compound that features a benzofuran core with an amino group at the 3-position and a nitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by catalysts such as Mn(III)/Co(II) under an O2 atmosphere.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Mn(III)/Co(II), reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzofuran derivatives, while reduction can yield amine-substituted products.
Scientific Research Applications
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure without the amino and nitrile groups.
2,3-Dihydrobenzofuran: Lacks the nitrile group but has similar core structure.
6-Cyanobenzofuran: Similar nitrile group but lacks the amino group.
Uniqueness
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,8H,5,11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVNAQUIZWZRP-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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